tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate: is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a methoxy group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate typically involves the esterification of 2-(2-fluoro-6-methoxyphenyl)acetic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to yield alcohol derivatives, especially at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of 2-(2-fluoro-6-methoxyphenyl)acetic acid or its aldehyde derivative.
Reduction: Formation of 2-(2-fluoro-6-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate involves its interaction with specific molecular targets. The fluoro and methoxy groups on the aromatic ring can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Comparison with Similar Compounds
- tert-Butyl 2-(2-methoxyphenyl)acetate
- tert-Butyl 2-(2-fluoro-4-methoxyphenyl)acetate
- tert-Butyl 2-(2-chloro-6-methoxyphenyl)acetate
Comparison: tert-Butyl 2-(2-fluoro-6-methoxyphenyl)acetate is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination of functional groups imparts distinct reactivity and properties compared to similar compounds. For instance, the fluoro group can enhance the compound’s stability and influence its electronic properties, while the methoxy group can affect its solubility and reactivity.
Properties
Molecular Formula |
C13H17FO3 |
---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
tert-butyl 2-(2-fluoro-6-methoxyphenyl)acetate |
InChI |
InChI=1S/C13H17FO3/c1-13(2,3)17-12(15)8-9-10(14)6-5-7-11(9)16-4/h5-7H,8H2,1-4H3 |
InChI Key |
BIEPOYOTPLJWMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=C(C=CC=C1F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.